6-Bromo-5-methylindoline
Overview
Description
6-Bromo-5-methylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
6-Bromo-5-methylindoline, like other indole derivatives, is known to interact with a variety of targets in the body. The primary targets are often proteins or enzymes that play crucial roles in various biological processes . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways. They have demonstrated various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound are yet to be determined.
Pharmacokinetics
A related compound, 4-bromo-5-methylindoline-2,3-dione, is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Indole derivatives have been shown to exhibit antiproliferative and cytotoxic activity against human cancer cell lines
Biochemical Analysis
Biochemical Properties
6-Bromo-5-methylindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily mediated through binding to specific receptors or enzymes, leading to modulation of their activity. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent binding, depending on the specific target and the chemical structure of this compound.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response, thereby influencing cell function and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. At the molecular level, this compound can bind to enzymes, receptors, and other proteins, resulting in inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation and regulation of various cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when studying the biological activity and potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses leading to increased biological activity or toxicity . For example, low doses of this compound may exhibit beneficial effects such as anti-inflammatory or anticancer activity, while higher doses may result in adverse effects such as cytotoxicity or organ damage. It is important to determine the optimal dosage range for therapeutic applications to minimize toxicity and maximize efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives are known to undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its bioavailability, distribution, and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes through active or passive transport mechanisms, depending on their chemical properties . Additionally, binding proteins can facilitate the distribution of this compound to specific cellular compartments or tissues, influencing its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is important for predicting its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression, or to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylindoline typically involves the bromination of 5-methylindoline. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methylindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to form different indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted indoline derivatives with various functional groups.
- Oxidized indole derivatives.
- Reduced indoline derivatives with altered ring structures.
Scientific Research Applications
6-Bromo-5-methylindoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 5-Bromoindoline
- 6-Methylindoline
- 5-Methylindoline
Comparison: 6-Bromo-5-methylindoline is unique due to the presence of both a bromine atom and a methyl group, which can enhance its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
6-bromo-5-methyl-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKBGZFWQVEGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285096 | |
Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-99-4 | |
Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162100-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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